molecular formula C30H24Cl2N6Ru B8007501 Tris(2,2'-bipyridine)ruthenium dichloride

Tris(2,2'-bipyridine)ruthenium dichloride

Cat. No.: B8007501
M. Wt: 640.5 g/mol
InChI Key: SJFYGUKHUNLZTK-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Tris(2,2’-bipyridine)ruthenium(II) dichloride, also known as Ru(bpy)32+, is a coordination compound that primarily targets electrochemiluminescence (ECL) platforms . It is considered the gold-standard luminophore in ECL and has played a key role in translating ECL from a laboratory curiosity to a commercial analytical instrument for diagnosis .

Mode of Action

The metal complex in its ground state can be excited by visible light, leading to the formation of a spin-allowed excited state . This excited state undergoes radiationless deactivation very quickly to form a spin-forbidden, long-lived luminescent excited state .

Biochemical Pathways

The compound plays a significant role in the process of electrochemiluminescence (ECL), a process of light emission at the electrode-electrolyte interface by means of electrochemical reactions . During ECL, a high energetic electron transfer reaction takes place between the electrochemically generated reactant species at or near the electrode surface to produce an excited state luminophore species, which results in the emission of light .

Pharmacokinetics

It’s known that the compound is slightly soluble in water and soluble in acetone , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of Tris(2,2’-bipyridine)ruthenium dichloride is the emission of light, which is used widely in electroluminescent devices . This property makes it a valuable tool in various analytical applications such as immunoassay sensors, DNA sensors, aptasensors, bio-imaging, latent fingerprint detection, point-of-care testing, and detection of non-biomolecules .

Action Environment

The action of Tris(2,2’-bipyridine)ruthenium dichloride can be influenced by environmental factors. For instance, the compound’s luminescence can be affected by the presence of electron donors and acceptors . Additionally, the compound’s action can be influenced by the type of solvent used, as it is slightly soluble in water and soluble in acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(2,2’-bipyridine)ruthenium dichloride typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in an aqueous solution. During this process, ruthenium(III) is reduced to ruthenium(II), often facilitated by a reducing agent such as hypophosphorous acid . The reaction can be summarized as follows:

[ \text{RuCl}_3 + 3 \text{bpy} + \text{H}_3\text{PO}_2 \rightarrow [\text{Ru(bpy)}_3]Cl_2 + \text{by-products} ]

Industrial Production Methods: Industrial production of tris(2,2’-bipyridine)ruthenium dichloride follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions, including temperature, pH, and concentration of reactants, to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: Tris(2,2’-bipyridine)ruthenium dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tris(2,2’-bipyridine)ruthenium(III) chloride.

    Reduction: It can be reduced back to ruthenium(II) from ruthenium(III).

    Substitution: The chloride ions can be replaced by other anions such as hexafluorophosphate (PF_6^-).

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate.

    Reduction: Reducing agents like sodium dithionite are often used.

    Substitution: Anion exchange reactions typically involve the use of salts like potassium hexafluorophosphate.

Major Products:

    Oxidation: [Ru(bpy)_3]Cl_3

    Reduction: [Ru(bpy)_3]Cl_2

    Substitution: Ru(bpy)_3_2

Scientific Research Applications

Tris(2,2’-bipyridine)ruthenium dichloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Tris(1,10-phenanthroline)ruthenium dichloride
  • Tris(4,4’-dimethyl-2,2’-bipyridine)ruthenium dichloride

Comparison: Tris(2,2’-bipyridine)ruthenium dichloride is unique due to its specific ligand structure, which imparts distinct optical and electrochemical properties. Compared to tris(1,10-phenanthroline)ruthenium dichloride, it has different absorption and emission spectra, making it suitable for different applications. The presence of methyl groups in tris(4,4’-dimethyl-2,2’-bipyridine)ruthenium dichloride alters its steric and electronic properties, affecting its reactivity and stability .

Properties

IUPAC Name

2-pyridin-2-ylpyridine;ruthenium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H8N2.2ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFYGUKHUNLZTK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Cl2N6Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15158-62-0 (Parent)
Record name Tris(2,2'-bipyridine)ruthenium dichloride
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Molecular Weight

640.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hydrate: Orange to red crystalline powder with a mild odor; [GFS Chemicals MSDS]
Record name Tris(2,2'-bipyridine)ruthenium dichloride
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CAS No.

14323-06-9
Record name Tris(2,2'-bipyridine)ruthenium dichloride
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Record name Ruthenium(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, chloride (1:2), (OC-6-11)-
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Record name Tris[2,2'-bipyridine]ruthenium dichloride
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Record name TRIS(2,2'-BIPYRIDINE)RUTHENIUM DICHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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